N-[(2S)-1-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1-oxopropan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
“N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” is a complex organic compound that features a benzothiazole core, a pyrrole ring, and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” would likely involve multiple steps, including the formation of the benzothiazole core, the introduction of the pyrrole ring, and the attachment of the cyclohexenyl group. Common synthetic methods might include:
Cyclization reactions: to form the benzothiazole core.
Amidation reactions: to introduce the carboxamide group.
Substitution reactions: to attach the pyrrole and cyclohexenyl groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reactions.
Purification techniques: such as crystallization or chromatography.
Scalable reaction conditions: to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups or the aromatic rings.
Reduction: Possibly affecting the carbonyl or amide groups.
Substitution: Particularly on the aromatic rings or the cyclohexenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As an intermediate in the preparation of other complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine
Drug development: Potential as a lead compound for the development of new pharmaceuticals.
Industry
Materials science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar core structures.
Pyrrole-containing compounds: Molecules featuring the pyrrole ring.
Cyclohexenyl derivatives: Compounds with the cyclohexenyl group.
Uniqueness
The unique combination of functional groups and structural features in “N-((1S)-2-{[2-(1-CYCLOHEXENYL)ETHYL]AMINO}-1-METHYL-2-OXOETHYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” may confer distinct chemical and biological properties, making it a valuable subject of study.
Properties
Molecular Formula |
C23H26N4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C23H26N4O2S/c1-16(21(28)24-12-11-17-7-3-2-4-8-17)25-22(29)18-9-10-19-20(15-18)30-23(26-19)27-13-5-6-14-27/h5-7,9-10,13-16H,2-4,8,11-12H2,1H3,(H,24,28)(H,25,29)/t16-/m0/s1 |
InChI Key |
XWEMXOIYTRYCAO-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CCCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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